(4-Bromoquinolin-6-yl)methanol
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Overview
Description
(4-Bromoquinolin-6-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a bromine atom at the 4th position and a methanol group at the 6th position of the quinoline ring, making it a unique derivative with potential biological and chemical significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-6-yl)methanol typically involves the hydroxymethylation of 4-bromoquinoline. One common method is the electrophotocatalytic hydroxymethylation using methanol as a reagent. This process involves the use of a photocatalyst under specific light irradiation conditions to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophotocatalytic processes or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (4-Bromoquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Reduction of the bromine atom to form different quinoline derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the methanol group .
Scientific Research Applications
(4-Bromoquinolin-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the bromine and methanol groups.
4-Chloroquinoline: A similar compound with a chlorine atom instead of bromine.
6-Hydroxyquinoline: A compound with a hydroxyl group at the 6th position instead of methanol.
Uniqueness: (4-Bromoquinolin-6-yl)methanol is unique due to the presence of both the bromine atom and the methanol group, which confer distinct chemical and biological properties.
Biological Activity
(4-Bromoquinolin-6-yl)methanol is a compound belonging to the quinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the 4-position of the quinoline ring and a hydroxymethyl group (-CH2OH) at the 6-position. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases involved in cellular signaling pathways, which could contribute to its anticancer properties.
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing Escherichia coli .
- Anticancer Properties : The compound’s interactions with cancer-related pathways suggest it may have therapeutic potential in oncology, although further research is needed to elucidate specific molecular targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of quinoline, including this compound, exhibited significant antibacterial activity against resistant strains like MRSA. The investigation utilized various solvents to optimize yield and efficacy .
- Docking Studies : Molecular docking analyses indicated that this compound could interact favorably with certain protein targets involved in cancer progression. These studies provide insights into how structural modifications can enhance binding affinity and biological activity .
- Synthesis and Evaluation : A synthesis route was established for this compound, leading to compounds that were evaluated for their biological properties. The results indicated promising activities, warranting further exploration in drug development contexts .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4-bromoquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-5,13H,6H2 |
InChI Key |
UCVKADKMOBYASK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1CO)Br |
Origin of Product |
United States |
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